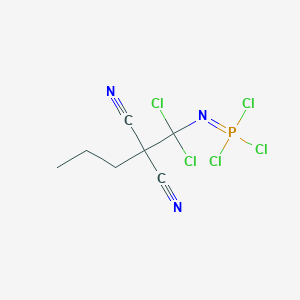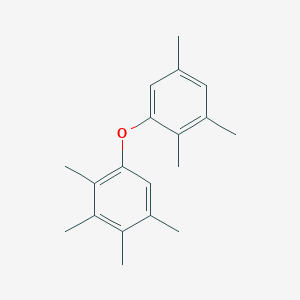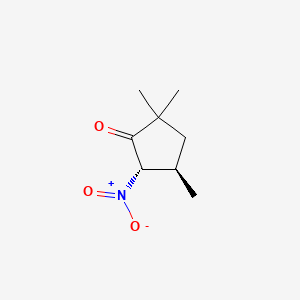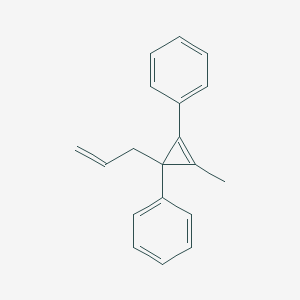
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is a chemical compound with the molecular formula C8H5Cl5N3P It is known for its unique structure, which includes both dichloro and dicyano groups attached to a pentyl chain, along with a phosphorimidic trichloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride typically involves the reaction of a suitable pentyl precursor with phosphorus trichloride and cyanogen chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including chlorination and cyanation, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic oxides.
Reduction: Reduction reactions can lead to the formation of phosphorimidic amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphorimidic oxides, phosphorimidic amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride exerts its effects involves the interaction of its reactive groups with target molecules. The dichloro and dicyano groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The phosphorimidic trichloride moiety plays a crucial role in these interactions, acting as a reactive center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride
- N-(1,1-Dichloro-2,2-dicyanohexyl)phosphorimidic trichloride
Uniqueness
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is unique due to its specific pentyl chain length, which influences its reactivity and properties. Compared to similar compounds with different chain lengths, it may exhibit distinct chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
62715-44-0 |
|---|---|
Molekularformel |
C7H7Cl5N3P |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]-2-propylpropanedinitrile |
InChI |
InChI=1S/C7H7Cl5N3P/c1-2-3-6(4-13,5-14)7(8,9)15-16(10,11)12/h2-3H2,1H3 |
InChI-Schlüssel |
QCCYBPMNXRSASY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14515770.png)




![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)


![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)

![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)


